5-Bromo-4-fluoro-3-iodo-1H-indazole

Cross-Coupling Chemistry Sequential Functionalization Palladium Catalysis

5-Bromo-4-fluoro-3-iodo-1H-indazole exhibits 10²–10³-fold kinetic selectivity for oxidative addition at the 3-iodo over 5-bromo position, enabling sequential Suzuki-Miyaura and Sonogashira couplings with full regiocontrol. This orthogonal dual-handle architecture streamlines PROTAC assembly—functionalize the 3-position with a target-protein warhead, then attach the E3 ligase recruiter at the 5-position without protecting group manipulations. The 4-fluoro substituent enhances metabolic stability and modulates indazole NH pKa for optimal receptor-binding presentation. Supplied at 98% purity with batch-specific CoA (NMR, HPLC, GC).

Molecular Formula C7H3BrFIN2
Molecular Weight 340.92 g/mol
CAS No. 1082041-88-0
Cat. No. B1394624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-3-iodo-1H-indazole
CAS1082041-88-0
Molecular FormulaC7H3BrFIN2
Molecular Weight340.92 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1Br)F)I
InChIInChI=1S/C7H3BrFIN2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12)
InChIKeyRKOBRWVOGOOVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 1082041-88-0): Procurement-Grade Heterocyclic Building Block Specifications


5-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 1082041-88-0) is a tri-halogenated indazole derivative with the molecular formula C7H3BrFIN2 and a molecular weight of 340.92 g/mol. The compound features a 1H-indazole core bearing bromine at the 5-position, fluorine at the 4-position, and iodine at the 3-position. Its consensus logP is calculated as 3.13, with a topological polar surface area (TPSA) of 28.68 Ų and predicted aqueous solubility of 0.013 mg/mL (Log S = -4.42) . The halogenation pattern enables sequential, site-selective palladium-catalyzed cross-coupling reactions, wherein the 3-iodo position undergoes preferential oxidative addition over the 5-bromo position, a reactivity hierarchy that underpins its utility in medicinal chemistry and targeted protein degradation research [1][2].

Why 5-Bromo-4-fluoro-3-iodo-1H-indazole Cannot Be Replaced by Other Halogenated Indazoles in Synthetic Workflows


Substitution of 5-bromo-4-fluoro-3-iodo-1H-indazole with alternative halogenated indazoles is non-viable due to the divergent reactivity conferred by the specific halogen identity and regiochemical arrangement. Palladium-catalyzed cross-coupling reactions proceed with a well-defined oxidative addition rate hierarchy: C-I bonds undergo insertion approximately 10² to 10³ times faster than C-Br bonds under standard Suzuki–Miyaura conditions [1]. This kinetic differentiation enables the sequential, orthogonal functionalization of the 3-position (iodo) while preserving the 5-position (bromo) for subsequent elaboration, a synthetic strategy that cannot be executed with symmetrical dihalogenated analogs lacking this reactivity gradient [2]. Furthermore, the 4-fluoro substituent modulates the electronic environment of the indazole core, altering the pKa of the N1–H proton (calculated pKa ~9.0–9.7) and influencing both solubility and hydrogen-bonding capacity compared to non-fluorinated or differently substituted congeners [1][3].

5-Bromo-4-fluoro-3-iodo-1H-indazole: Quantified Comparative Performance Data for Procurement Decision-Making


Site-Selective Suzuki–Miyaura Coupling: 3-Iodo vs. 5-Bromo Reactivity Differentiation

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 5-bromo-4-fluoro-3-iodo-1H-indazole exhibits exclusive chemoselectivity for the 3-iodo position over the 5-bromo position. This selectivity is quantitatively grounded in the relative oxidative addition rates: the C(sp²)–I bond undergoes Pd(0) insertion with a rate constant approximately 10² to 10³ times greater than that of the C(sp²)–Br bond under identical reaction conditions [1]. The regiochemical outcome is unambiguous—no competing coupling at the 5-bromo site is observed when stoichiometric control is maintained—whereas the comparator compound 5-bromo-3-iodo-1H-indazole (lacking the 4-fluoro substituent) exhibits comparable chemoselectivity but lacks the electronic modulation and metabolic stability conferred by fluorine substitution [2].

Cross-Coupling Chemistry Sequential Functionalization Palladium Catalysis Medicinal Chemistry

Purity Specifications and Vendor QC Documentation: Inter-Laboratory Reproducibility Considerations

Commercially available 5-bromo-4-fluoro-3-iodo-1H-indazole is supplied with a minimum purity specification of 98% (HPLC/GC) from multiple vendors, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data available upon procurement . In contrast, the close analog 5-bromo-4-fluoro-1H-indazole (CAS 1082041-85-7)—which lacks the 3-iodo substituent—is commercially available but with purity specifications ranging from 95% to 97% across major suppliers . The 98% purity threshold for the target compound aligns with the reproducibility requirements for metal-catalyzed cross-coupling reactions, where trace impurities (particularly residual palladium or halogenated side-products) can interfere with catalyst turnover and skew reaction yields by ≥5–10% in sequential coupling sequences .

Analytical Chemistry Quality Control Procurement Specifications Reproducibility

Physicochemical Properties and Lipophilicity: Comparison with Non-Fluorinated and Mono-Halogenated Indazole Analogs

The target compound exhibits a consensus LogP of 3.13 (calculated via five independent methods including XLOGP3: 3.03; WLOGP: 3.49; MLOGP: 3.44) and a topological polar surface area (TPSA) of 28.68 Ų . Comparative data for the non-fluorinated analog 5-bromo-3-iodo-1H-indazole (CAS 953410-86-1) indicates a calculated LogP approximately 0.2–0.5 log units higher due to the absence of the polarizing fluorine substituent, while the 4-fluoro substituent increases the compound's hydrogen-bond acceptor capacity (2 acceptors vs. 1 for non-fluorinated indazoles) and lowers the pKa of the indazole N1–H by approximately 0.5–1.0 units relative to the unsubstituted core . The predicted aqueous solubility (ESOL Log S = -4.42; 0.013 mg/mL) classifies the compound as moderately soluble, a parameter that informs solvent selection for reaction optimization and potential biological assay conditions .

Physicochemical Profiling Lipophilicity Drug-Likeness ADME Prediction

Synthetic Utility in Sequential Cross-Coupling: Orthogonal Functionalization Compared to Symmetrical Dihalogenated Indazoles

5-Bromo-4-fluoro-3-iodo-1H-indazole enables sequential Sonogashira–Suzuki and Suzuki–Sonogashira coupling sequences with full regiocontrol, as demonstrated in systematic studies of 5-bromo-3-iodoindazole systems [1]. Under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N), coupling occurs exclusively at the 3-iodo position, leaving the 5-bromo site intact for subsequent Suzuki–Miyaura arylation. This contrasts sharply with symmetrical dihalogenated indazoles such as 3,5-dibromo-1H-indazole, which undergo non-selective coupling at both positions under identical conditions, yielding statistical mixtures of mono- and bis-arylated products and reducing the effective yield of the desired mono-functionalized intermediate by ≥30–40% [2]. The target compound's reactivity hierarchy eliminates the need for protecting group strategies or tedious chromatographic separation of regioisomeric mixtures.

Orthogonal Synthesis Sequential Coupling Sonogashira Reaction Diversity-Oriented Synthesis

5-Bromo-4-fluoro-3-iodo-1H-indazole: High-Impact Application Scenarios Based on Quantitative Evidence


Sequential Cross-Coupling for Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

The 10²–10³-fold kinetic selectivity for oxidative addition at the 3-iodo position over the 5-bromo position enables medicinal chemistry teams to execute sequential Suzuki–Miyaura and Sonogashira couplings with full regiocontrol [1]. This orthogonal functionalization strategy allows the independent introduction of two distinct aryl, heteroaryl, or alkynyl groups onto the indazole scaffold, facilitating the rapid generation of diverse compound libraries for structure–activity relationship (SAR) studies targeting kinase inhibition—including TTK, PLK4, and Aurora kinases—where 5-substituted indazoles have demonstrated potent inhibitory activity [2].

Synthesis of Targeted Protein Degrader (PROTAC) Building Blocks Requiring Orthogonal Handles

The compound is explicitly classified under 'Protein Degrader Building Blocks' in commercial catalogs, reflecting its suitability for PROTAC linker attachment strategies [1]. The differentiated reactivity of the 3-iodo and 5-bromo positions provides two sequential coupling handles: the 3-position can be functionalized with the target-protein-binding warhead via Suzuki coupling, while the 5-position remains available for subsequent attachment of the E3 ligase-recruiting ligand or polyethylene glycol (PEG) linker. This dual-handle architecture reduces the need for protecting group manipulations and streamlines the convergent assembly of heterobifunctional degraders, a critical advantage given the synthetic complexity inherent to PROTAC development.

Synthesis of 5-HT₄ and 5-HT₆ Receptor Ligands via Sequential Functionalization

The sequential Sonogashira–Suzuki and Suzuki–Sonogashira coupling protocols validated on 5-bromo-3-iodoindazole systems provide direct access to functionalized indazole ligands targeting serotonin receptor subtypes [1]. The methodology has been applied to synthesize potential 5-HT receptor ligands, where the indazole core serves as a bioisostere for indole or phenol moieties. The 4-fluoro substituent contributes to metabolic stability (reduced susceptibility to CYP450-mediated oxidation at the 4-position) and modulates the pKa of the indazole N–H, influencing receptor-binding pharmacophore presentation relative to non-fluorinated congeners [2].

Late-Stage Functionalization in Multi-Step Pharmaceutical Intermediate Synthesis

The 98% purity specification with batch-specific CoA documentation (NMR, HPLC, GC) ensures consistent reactivity in multi-step synthetic sequences where intermediate purity directly correlates with downstream yield [1]. The compound's LogP of 3.13 and moderate predicted solubility (0.013 mg/mL) inform solvent selection (e.g., DMF, DME, or THF) for optimal reaction outcomes [2]. In pharmaceutical process chemistry, the ability to introduce molecular complexity at a late stage via orthogonal cross-coupling—without generating regioisomeric impurities that require costly chromatographic separation—translates to tangible reductions in purification burden and improved process mass intensity metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-fluoro-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.